molecular formula C12H11BrO4 B11801911 5-Bromo-6-propoxybenzofuran-2-carboxylic acid

5-Bromo-6-propoxybenzofuran-2-carboxylic acid

Cat. No.: B11801911
M. Wt: 299.12 g/mol
InChI Key: JXCQLODLZFDYCR-UHFFFAOYSA-N
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Description

5-Bromo-6-propoxybenzofuran-2-carboxylicacid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a propoxy group at the 6-position, and a carboxylic acid group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid typically involves multiple steps. One common method starts with the bromination of benzofuran to introduce the bromine atom at the 5-position. This is followed by the introduction of the propoxy group at the 6-position through an alkylation reaction. Finally, the carboxylic acid group is introduced at the 2-position via carboxylation. Each step requires specific reagents and conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of catalysts and advanced purification techniques can enhance the overall yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-propoxybenzofuran-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The bromine and propoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

    5-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but lacks the propoxy group.

    6-Propoxybenzofuran-2-carboxylic acid: Similar structure but lacks the bromine atom.

    5-Bromo-6-methoxybenzofuran-2-carboxylic acid: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness: 5-Bromo-6-propoxybenzofuran-2-carboxylicacid is unique due to the combination of the bromine atom, propoxy group, and carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

5-bromo-6-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

JXCQLODLZFDYCR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br

Origin of Product

United States

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